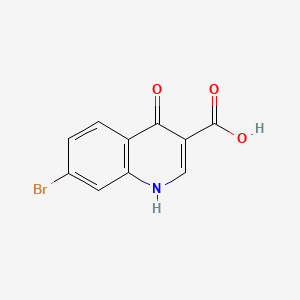

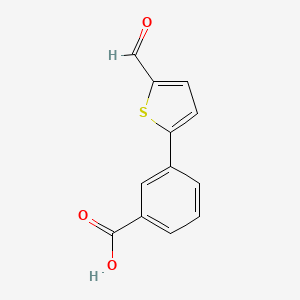

7-Bromo-4-hydroxyquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

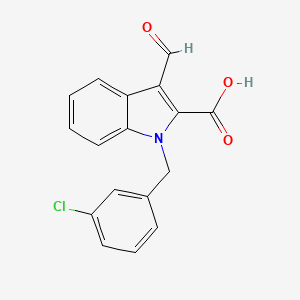

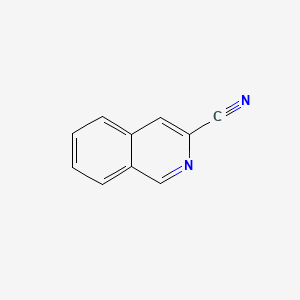

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a compound that belongs to the class of quinolones, which are known for their broad range of biological activities. The compound's structure is characterized by a quinoline ring system substituted with a bromine atom, a hydroxy group, and a carboxylic acid moiety. This structure forms the basis for various chemical reactions and properties that make it an interesting subject for research in fields such as medicinal chemistry and analytical chemistry.

Synthesis Analysis

The synthesis of compounds related to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid has been explored in several studies. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) has been synthesized, showing greater efficiency than other photolabile groups and potential for in vivo applications due to its solubility and low fluorescence . Another study describes a facile synthesis of a conformationally constrained tyrosine analogue, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, through a Pictet-Spengler reaction followed by catalytic dehalogenation . Additionally, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure .

Molecular Structure Analysis

Vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on related bromo-hydroxyquinoline compounds. For example, 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ) was studied using FTIR and FT-Raman spectroscopy, and its geometry was optimized using DFT/B3LYP and HF methods. The experimental vibrational frequencies were compared with theoretical values, showing good agreement and providing insights into the molecular structure .

Chemical Reactions Analysis

The reactivity of bromo-hydroxyquinoline derivatives has been explored in various contexts. A novel bromoquinolinium reagent was synthesized for the analysis of carboxylic acids in biological samples, demonstrating the utility of bromine-containing quinolines in analytical chemistry . In another study, 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides were synthesized and halogenated with bromine, leading to cyclization and formation of oxazoloquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been analyzed in relation to their biological activities. A set of these compounds was synthesized and evaluated for their ability to inhibit cellular respiration and dehydrogenase enzymes. Multivariate analysis and quantitative structure-activity relationship studies were conducted, revealing that inhibition of cellular respiration is primarily dependent on hydrophobicity, while enzyme inhibition correlates with other physicochemical parameters .

Wissenschaftliche Forschungsanwendungen

“7-Bromo-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the molecular weight of 268.07 . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of quinoline .

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of quinoline .

Zukünftige Richtungen

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid could involve further exploration of its potential applications in medicinal and synthetic organic chemistry.

Eigenschaften

IUPAC Name |

7-bromo-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXUXOCAHNLRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439340 |

Source

|

| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

860205-92-1 |

Source

|

| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)